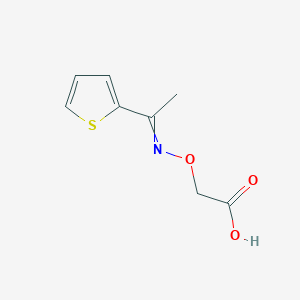
2-(1-Thiophen-2-ylethylideneamino)oxyacetic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(1-Thiophen-2-ylethylideneamino)oxyacetic acid is a chemical compound with the molecular formula C8H9NO3S and a molecular weight of 199.23 g/mol. It is represented by the Canonical SMILES notation CC(=NOCC(=O)O)C1=CC=CS1. This compound appears as a solid and is primarily used for research purposes .
Vorbereitungsmethoden
The synthesis of thiophene derivatives, including 2-(1-Thiophen-2-ylethylideneamino)oxyacetic acid, often involves condensation reactions. Some common synthetic routes include the Gewald reaction, Paal–Knorr synthesis, Fiesselmann synthesis, and Hinsberg synthesis These methods typically involve the condensation of sulfur with various substrates under specific conditions
Analyse Chemischer Reaktionen
2-(1-Thiophen-2-ylethylideneamino)oxyacetic acid can undergo various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or thioethers.
Wissenschaftliche Forschungsanwendungen
This compound has several scientific research applications, particularly in the fields of chemistry and biology. It is used as a building block for synthesizing more complex molecules and as a reagent in various chemical reactions
Wirkmechanismus
The mechanism of action of 2-(1-Thiophen-2-ylethylideneamino)oxyacetic acid is not well-understood. like other thiophene derivatives, it may interact with biological molecules through various pathways. The molecular targets and pathways involved are likely to be similar to those of other thiophene-based compounds, which can exhibit a range of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects .
Vergleich Mit ähnlichen Verbindungen
2-(1-Thiophen-2-ylethylideneamino)oxyacetic acid can be compared to other thiophene derivatives, such as suprofen and articaine. Suprofen is a nonsteroidal anti-inflammatory drug, while articaine is a dental anesthetic These compounds share the thiophene ring system but differ in their specific functional groups and biological activities
Similar Compounds
- Suprofen
- Articaine
- Thiophene-2-carboxylic acid
- 2-Aminothiophene
- 2-Thiophenemethanol
Eigenschaften
CAS-Nummer |
30005-32-4 |
|---|---|
Molekularformel |
C8H9NO3S |
Molekulargewicht |
199.23 g/mol |
IUPAC-Name |
2-[(Z)-1-thiophen-2-ylethylideneamino]oxyacetic acid |
InChI |
InChI=1S/C8H9NO3S/c1-6(7-3-2-4-13-7)9-12-5-8(10)11/h2-4H,5H2,1H3,(H,10,11)/b9-6- |
InChI-Schlüssel |
OMCSQJVGJMCOKB-TWGQIWQCSA-N |
SMILES |
CC(=NOCC(=O)O)C1=CC=CS1 |
Isomerische SMILES |
C/C(=N/OCC(=O)O)/C1=CC=CS1 |
Kanonische SMILES |
CC(=NOCC(=O)O)C1=CC=CS1 |
Piktogramme |
Irritant |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















